![molecular formula C7H4ClF2NO2 B581974 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 73051-44-2](/img/structure/B581974.png)

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

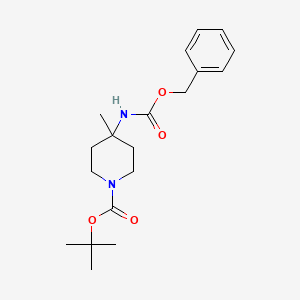

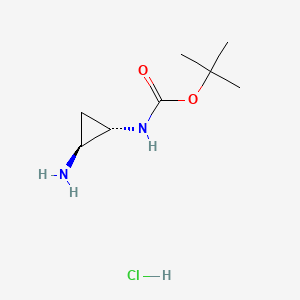

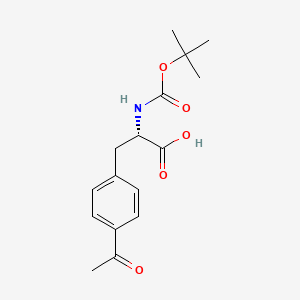

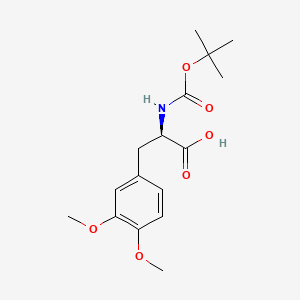

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine is a chemical compound with the CAS Number: 73051-44-2 . It has a molecular weight of 207.56 and its linear formula is C7H4ClF2NO2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine consists of a benzodioxole core with chlorine and amine functional groups attached . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.It has a Log Po/w (iLOGP) of 1.92, indicating its lipophilicity . Its water solubility is calculated to be 0.202 mg/ml .

Scientific Research Applications

Oxidation and Nitrosation Reactions

Compounds similar to 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine have been utilized in oxidation and nitrosation reactions. For instance, 2,6-Difluoroaniline and related primary amines can be oxidized by peroxybenzoic acid in chloroform to corresponding nitroso-compounds. These reactions are foundational in the synthesis of various nitro- and nitroso- derivatives with potential applications in medicinal chemistry and materials science (Nunno et al., 1970).

Synthesis of Heterocyclic Compounds

The ability to synthesize and manipulate heterocyclic compounds is crucial in pharmaceutical research and development. A study by Simov and Davidkov (1981) on the synthesis of 2-aminobenzoxazole derivatives by reacting benzoxazoline-2-thiones with various amines underscores the importance of chloro- and difluoro-substituted compounds in creating heterocyclic structures that could be pivotal in drug discovery and development (Simov & Davidkov, 1981).

Development of Fluorinated Compounds

Fluorinated compounds play a significant role in the development of materials with unique properties, including increased stability and specificity in pharmaceuticals. Research by Chung and Hsiao (2008) on the synthesis of novel organosoluble fluorinated polyimides from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides showcases the application of fluorination in creating materials with low moisture absorption and low dielectric constants, useful in electronic applications (Chung & Hsiao, 2008).

Catalysis and Reaction Mechanisms

The study of catalysis and reaction mechanisms is another area where similar compounds are applied. For example, the utilization of dichloro-dicyanobenzoquinone (DDQ) as an electrocatalyst for amine dehydrogenation by Luca et al. (2011) demonstrates the broader implications of using chloro- and difluoro-substituted compounds in catalysis, potentially leading to advancements in synthetic methodologies and energy storage solutions (Luca et al., 2011).

Antimicrobial and Anticancer Research

Research into the antimicrobial and anticancer properties of benzimidazolo[1,2-a]quinolines by Babichev et al. (1989) indicates the potential for chloro- and difluoro-substituted compounds in medicinal chemistry, particularly in the design of new therapeutic agents (Babichev et al., 1989).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine, also known as 5-Amino-6-Chloro-2,2-difluorobenzodioxole, is the CRAC channels . These are tiny pores in the outer surface of cells that help to regulate the movement of calcium into the cell .

Mode of Action

The compound blocks the action of CRAC channels . By doing so, it regulates the movement of calcium into the cell . This interaction with its targets results in changes in the calcium concentration within the cell .

Biochemical Pathways

The blocking of CRAC channels affects the calcium signaling pathway . This pathway is crucial for various cellular functions, including cell growth and cell death . The compound’s action on this pathway can lead to changes in these cellular functions .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low . These properties can impact the bioavailability of the compound .

Result of Action

The result of the compound’s action is the regulation of calcium movement into the cell . This can affect various cellular functions, including cell growth and cell death . For example, evidence suggests that the movement of calcium is involved in the development of the damage and cell death that occur in the pancreas in acute pancreatitis .

properties

IUPAC Name |

6-chloro-2,2-difluoro-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBHURPHBJCVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654248 |

Source

|

| Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73051-44-2 |

Source

|

| Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)